molecular formula C11H13NO4S B15328422 2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

Katalognummer: B15328422
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: NKYUDVGTQNQVHW-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of alanine with a sulfonyl chloride derivative of styrene. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2-phenylethenesulfonamido)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The double bond in the phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts is employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-phenylethenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(2-phenylethenesulfonamido)propanoic acid can be compared with other sulfonamide derivatives, such as:

    N-(2-phenylethyl)sulfonamide: Lacks the propanoic acid moiety, leading to different chemical and biological properties.

    N-(2-phenylethenyl)sulfonamide: Similar structure but without the propanoic acid group, affecting its solubility and reactivity.

    N-(2-phenylethenyl)sulfonylglycine: Contains a glycine backbone instead of alanine, resulting in different steric and electronic effects.

The uniqueness of 2-(2-phenylethenesulfonamido)propanoic acid lies in its combination of the phenylethenyl group with the sulfonamido and propanoic acid moieties, which imparts distinct chemical reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+

InChI-Schlüssel

NKYUDVGTQNQVHW-BQYQJAHWSA-N

Isomerische SMILES

CC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1

Kanonische SMILES

CC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1

Löslichkeit

34.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.